molecular formula C10H7BrN4O2S B2583732 5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 392315-94-5

5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2583732
CAS No.: 392315-94-5
M. Wt: 327.16
InChI Key: VTTWHVTUNVCFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to the class of thiobarbituric acid (TBA) derivatives, which are characterized by a central pyrimidine-4,6-dione core with a thioxo group at position 2 and a substituted methylene moiety at position 5 . These compounds are synthesized via aldol condensation or hydrazone formation reactions, enabling diverse substitutions that modulate their chemical, physical, and biological properties .

Properties

IUPAC Name

5-[(5-bromopyridin-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O2S/c11-5-1-2-7(12-3-5)13-4-6-8(16)14-10(18)15-9(6)17/h1-4H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVJYUZHUUKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H10BrN5OSC_{12}H_{10}BrN_5OS, with a molecular weight of approximately 328.2 g/mol. The structure features a thioxodihydropyrimidine core substituted with a bromopyridine moiety, which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antioxidant properties. A study assessed the free radical scavenging activity of various substituted pyrimidines, including derivatives similar to our compound. The results demonstrated that these compounds possess IC50 values ranging from 42.9 µM to 438.3 µM against DPPH radicals, indicating their potential as effective antioxidants .

CompoundIC50 (µM)Activity Type
5-((5-bromopyridin-2-yl)amino)methylene-2-thioxodihydropyrimidineTBDAntioxidant
5-(3,4-Dimethoxybenzylidene)-2-thioxodihydropyrimidine170.4 ± 2.5Antioxidant
5-(3,4-Dihydroxybenzylidene)-2-thioxodihydropyrimidine42.9 ± 3.605Antioxidant

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For instance, related thioxodihydropyrimidine derivatives have shown promising results in inhibiting cell proliferation in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of thioxodihydropyrimidines can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Compounds in this class may inhibit key protein kinases involved in cell signaling pathways that regulate proliferation and survival .
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds help reduce oxidative stress within cells, contributing to their protective effects against cellular damage.

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For example, a derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, showcasing its potential as an anticancer agent .
  • Mechanistic Insights : Studies using flow cytometry have elucidated that treatment with these compounds leads to increased levels of apoptotic markers in treated cancer cells compared to untreated controls .
  • Comparative Analysis : A comparative analysis with other known antiproliferative agents revealed that certain derivatives possess superior activity profiles, making them candidates for further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of TBA derivatives are heavily influenced by substituents at the methylene (C-5) and pyrimidine ring positions. Key analogs and their properties are summarized below:

Table 1: Structural and Physical Properties of Selected TBA Derivatives
Compound Name Substituent(s) Melting Point/Decomposition Temp. Key Characterization Techniques References
5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Indole-3-yl Not reported IR, NMR, UV-Vis
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-Dimethoxybenzylidene, 1,3-diethyl Recrystallized from ethanol UV-Vis, IR, NMR
5-(Pyridin-4-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Pyridin-4-yl Not reported Cytotoxicity assays
5-((6-Bromo-4-chloro-2-oxo-2H-chromen-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 6-Bromo-4-chlorocoumarinyl Not reported Cytotoxicity assays
5-((1-(2-Bromobenzoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2-Bromobenzoyl-indole Not reported Fluorescence-based polymerase assays
5-(2-(4-Bromophenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 4-Bromophenylhydrazono >300°C IR, NMR

Key Observations:

  • Electron-Withdrawing Groups (e.g., Br, Cl): Bromine substituents, as seen in the target compound and analogs like 5-((6-bromo-4-chlorocoumarinyl)methylene)-... , enhance thermal stability (decomposition >250°C in some cases) and may improve bioactivity by influencing electron distribution .
  • Heterocyclic Substituents: Pyridine (e.g., pyridin-4-yl) and indole substituents introduce π-π stacking interactions, affecting solubility and binding affinity in biological systems .
  • Alkyl vs.

Stability and Spectral Properties

  • Thermal Stability: Thienothiophene-substituted TBAs (e.g., IIc, II’c) decompose above 250°C, attributed to extended conjugation and bromine’s stabilizing effects .
  • Spectroscopic Signatures: All TBAs show characteristic IR peaks for C=O (1670–1712 cm⁻¹) and C=S (1200–1250 cm⁻¹) . NMR spectra reveal distinct proton environments for aromatic and methylene groups .

Q & A

Q. Characterization methods :

  • NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of the bromopyridinyl group and methylene bridge .
  • IR spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) for molecular weight confirmation .

Table 1 : Key Spectral Data for Analogous Compounds

Functional GroupNMR Shift (δ, ppm)IR Peaks (cm⁻¹)
Pyrimidine C=O165–170 (¹³C)1700–1750
Thione (C=S)120–125 (¹³C)1150–1250
Bromopyridinyl NH8.5–9.5 (¹H)3300–3400 (N-H)

Basic: What in vitro assays are recommended to evaluate its bioactivity?

Answer:

  • Endonuclease G (EndoG) Inhibition :

    • Method : Use a fluorescence-based assay with recombinant EndoG and plasmid DNA. Measure IC50 via gel electrophoresis or fluorometric detection of DNA degradation .
    • Expected Activity : Analogous compounds (e.g., PNR-3-80) show IC50 values of ~0.6–0.7 mM, outperforming ZnCl₂ (IC50 = 0.94 mM) .
  • Antioxidant Activity :

    • ROS Scavenging : Employ DCFH-DA probes in RAW264.7 macrophages under LPS-induced oxidative stress .
    • Peroxynitrite (ONOO⁻) Scavenging : Competitive inhibition assays using SIN-1 as a peroxynitrite generator .

Table 2 : Bioactivity Data for Thiobarbiturate Analogs

CompoundTargetIC50/EC50Reference
PNR-3-80EndoG0.67 mM
2d (Antioxidant)ROS ScavengingEC50 = 12 µM

Advanced: How to design structure-activity relationship (SAR) studies for optimizing inhibitory potency?

Answer:

  • Variable Substituents : Modify the bromopyridinyl group (e.g., replace Br with Cl, OCH₃) to assess steric/electronic effects on EndoG binding .
  • Methylene Bridge Flexibility : Introduce rigid spacers (e.g., aromatic vs. aliphatic) to evaluate conformational constraints .
  • Assay Conditions : Test activity across pH (6.5–7.4) and temperature (25–37°C) ranges to mimic physiological environments .

Key Finding : Bromine enhances lipophilicity and target affinity compared to methoxy groups in PNR-3-80/82 analogs .

Advanced: How to resolve contradictions in reported IC50 values for EndoG inhibition?

Answer: Discrepancies may arise from:

  • Assay Variability : Differences in DNA substrate (linear vs. supercoiled) or detection methods (fluorometry vs. gel quantification) .
  • Compound Purity : Verify via HPLC (>95% purity) to exclude byproducts affecting activity .
  • Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .

Mitigation Strategy : Standardize assays using a reference inhibitor (e.g., ZnCl₂) for cross-study validation .

Advanced: What methodologies assess its environmental impact and ecotoxicity?

Answer:

  • Environmental Fate :

    • Hydrolysis/Photolysis : Conduct under simulated sunlight (λ > 290 nm) and varying pH to measure degradation half-life .
    • Partition Coefficients : Determine log Kow (octanol-water) to predict bioaccumulation potential .
  • Ecotoxicology :

    • Daphnia magna Acute Toxicity : 48-hour exposure tests to calculate LC50 .
    • Algal Growth Inhibition : 72-hour assays with Raphidocelis subcapitata to evaluate aquatic toxicity .

Table 3 : Ecotoxicity Parameters for Priority Assessment

ParameterTest OrganismEndpoint
Acute ToxicityDaphnia magnaLC50 (48h)
Chronic ToxicityDanio rerioNOEC (28d)
Bioaccumulation-BCF (log Kow)

Advanced: How to evaluate its cytoprotective efficacy in normal cells during chemotherapy?

Answer:

  • In Vitro Models : Use non-cancerous cell lines (e.g., HEK293) treated with cisplatin/docetaxel. Measure viability via MTT assay with/without the compound .
  • In Vivo Models : Administer the compound to mice receiving chemotherapy, monitoring nephrotoxicity (serum creatinine) or neurotoxicity (behavioral assays) .
  • Mechanistic Insight : Perform Western blotting to confirm downregulation of EndoG-mediated apoptosis pathways .

Note : Prioritize dose optimization to avoid protecting cancer cells (e.g., validate selectivity in co-culture systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.